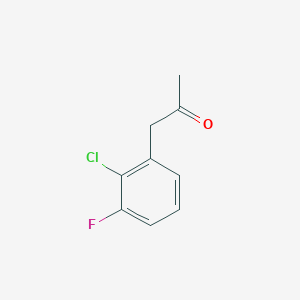
1-(2-Chloro-3-fluorophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFO. It is a chlorinated and fluorinated derivative of acetophenone, characterized by the presence of both chlorine and fluorine atoms on the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Chloro-3-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with considerations for cost-effectiveness and environmental impact. The product is usually purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-3-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of electron-withdrawing chlorine and fluorine atoms, which affect the electron density on the phenyl ring and the carbonyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Fluorophenyl)propan-2-one: Lacks the chlorine atom, resulting in different reactivity and properties.
1-(3-Chloro-2-fluorophenyl)propan-2-one: Similar structure but with different positioning of the chlorine and fluorine atoms.
1-(2-Chloro-4-fluorophenyl)propan-2-one: Another positional isomer with distinct chemical behavior.
Uniqueness
1-(2-Chloro-3-fluorophenyl)propan-2-one is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which influences its reactivity and interactions in chemical reactions. This compound’s unique structure makes it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C9H8ClFO |
|---|---|
Molekulargewicht |
186.61 g/mol |
IUPAC-Name |
1-(2-chloro-3-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClFO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4H,5H2,1H3 |
InChI-Schlüssel |
FYRZAXDHZAPISP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C(=CC=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine](/img/structure/B13575683.png)
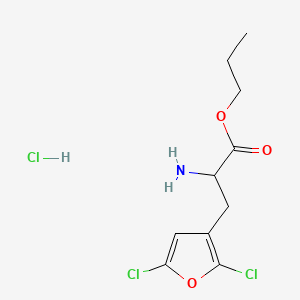
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)
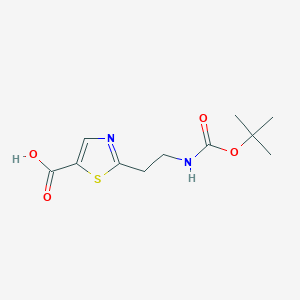
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13575703.png)
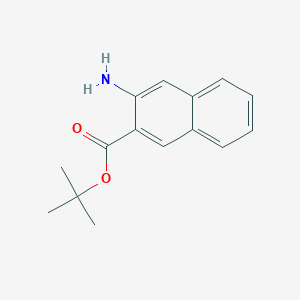
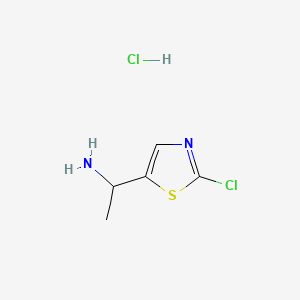
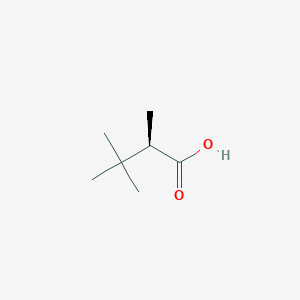
![4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoicacid,Mixtureofdiastereomers](/img/structure/B13575714.png)
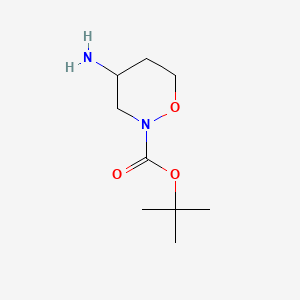
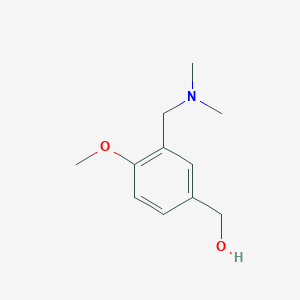
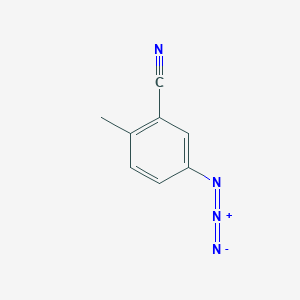
![3-cyclopropyl-4-methyl-5-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}-4H-1,2,4-triazole](/img/structure/B13575724.png)
![(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide](/img/structure/B13575729.png)
